molecular formula C21H35IO4 B13064748 3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate

3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate

Cat. No.: B13064748
M. Wt: 478.4 g/mol
InChI Key: BATPHVGPKRJKIK-OAOYMFHYSA-N
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Description

3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an iodinated hydroxyalkyl side chain, and a pivalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the iodinated hydroxyalkyl side chain: This step often involves halogenation reactions followed by hydrolysis or substitution reactions.

    Esterification with pivalic acid: The final step involves the esterification of the hydroxy group with pivalic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts for key steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the iodinated side chain, potentially converting the iodine to a hydrogen atom.

    Substitution: The iodinated side chain can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodinated side chain and the tetrahydrofuran ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Eribulin: A structurally related compound with anticancer properties.

    Halichondrin B: Another related compound with a similar core structure and biological activity.

Uniqueness

3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodinated side chain and pivalate ester group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C21H35IO4

Molecular Weight

478.4 g/mol

IUPAC Name

3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H35IO4/c1-14(16(3)22)12-17(23)9-10-19-15(2)13-18(26-19)8-7-11-25-20(24)21(4,5)6/h14,17-19,23H,2-3,7-13H2,1,4-6H3/t14-,17-,18+,19+/m1/s1

InChI Key

BATPHVGPKRJKIK-OAOYMFHYSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)O)C(=C)I

Canonical SMILES

CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)O)C(=C)I

Origin of Product

United States

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